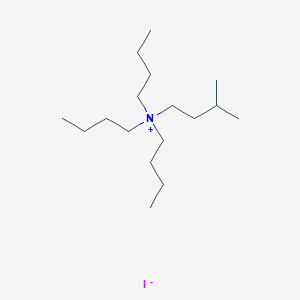
N,N,N-Tributyl-3-methylbutan-1-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Tributyl-3-methylbutan-1-aminium iodide is a quaternary ammonium compound. It is characterized by the presence of three butyl groups and one methyl group attached to the nitrogen atom, with an iodide ion as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributyl-3-methylbutan-1-aminium iodide typically involves the quaternization of tributylamine with an appropriate alkyl halide. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
[ \text{(C}_4\text{H}_9\text{)}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{(C}_4\text{H}_9\text{)}_3\text{NCH}_3\text{I} ]
After the reaction, the product is purified by recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Tributyl-3-methylbutan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium bromide in aqueous or organic solvents.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different halide ions.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
N,N,N-Tributyl-3-methylbutan-1-aminium iodide has several applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the preparation of biological samples for analysis.
Industry: The compound is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of N,N,N-Tributyl-3-methylbutan-1-aminium iodide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ionic reactants from the aqueous phase to the organic phase, where the reaction takes place. This enhances the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Tributyl-3-methylbutan-1-aminium bromide
- N,N,N-Tributyl-3-methylbutan-1-aminium chloride
- N,N,N-Tributyl-3-methylbutan-1-aminium nitrate
Uniqueness
N,N,N-Tributyl-3-methylbutan-1-aminium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and phase-transfer capabilities compared to its bromide, chloride, and nitrate counterparts .
Propiedades
Número CAS |
51136-65-3 |
|---|---|
Fórmula molecular |
C17H38IN |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
tributyl(3-methylbutyl)azanium;iodide |
InChI |
InChI=1S/C17H38N.HI/c1-6-9-13-18(14-10-7-2,15-11-8-3)16-12-17(4)5;/h17H,6-16H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
BQKQNVDQJLRFLX-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCC(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


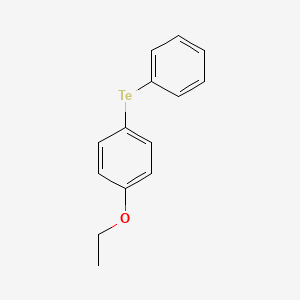


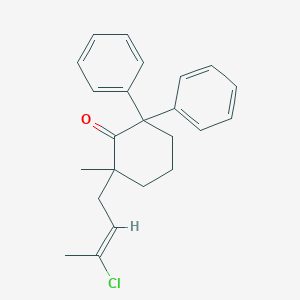
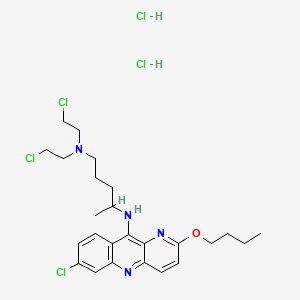
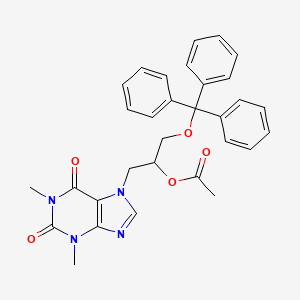
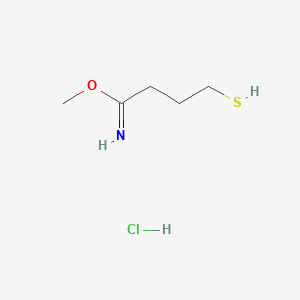
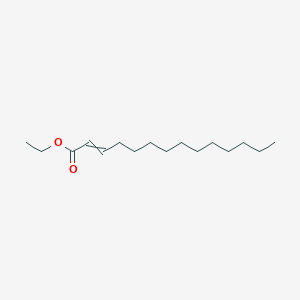

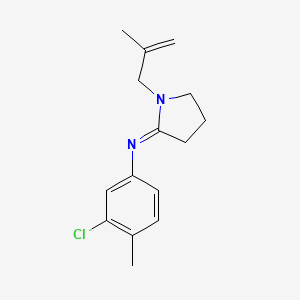

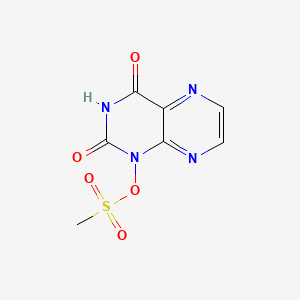
![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)

